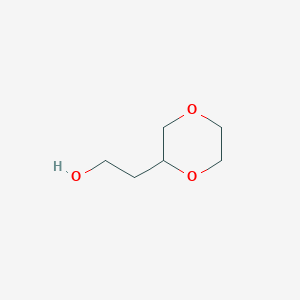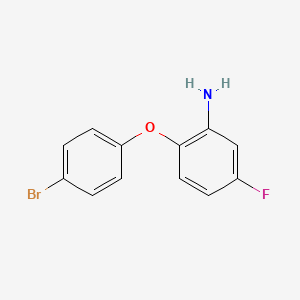
N-(3,5,7-trimethyladamantan-1-yl)acetamide
描述
N-(3,5,7-trimethyladamantan-1-yl)acetamide is a chemical compound with the molecular formula C15H25NO and a molecular weight of 235.373 g/mol . It is part of the adamantane family, which is known for its unique cage-like structure. This compound is used in various scientific research fields due to its distinctive properties.
准备方法
The synthesis of N-(3,5,7-trimethyladamantan-1-yl)acetamide typically involves the Ritter reaction. One method includes reacting 1-bromo-3,5,7-trimethyladamantane with acetonitrile in the presence of phosphoric acid . The reaction is carried out at temperatures ranging from 20-32°C initially, then warmed to 87±2°C for 17 hours. The product is then isolated through a series of extractions and crystallizations .
化学反应分析
N-(3,5,7-trimethyladamantan-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts like FeCl3 and AgSbF6 . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(3,5,7-trimethyladamantan-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3,5,7-trimethyladamantan-1-yl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include those related to its biological activity, such as antiviral or antibacterial mechanisms .
相似化合物的比较
N-(3,5,7-trimethyladamantan-1-yl)acetamide is unique due to its specific substitution pattern on the adamantane core. Similar compounds include:
N-(adamantan-1-yl)acetamide: Lacks the methyl substitutions at positions 3, 5, and 7.
N-(3,5-dimethyladamantan-1-yl)acetamide: Has methyl groups at positions 3 and 5 but not at 7.
These differences in substitution patterns can significantly affect the chemical and biological properties of the compounds, making this compound distinct in its applications and reactivity.
属性
IUPAC Name |
N-(3,5,7-trimethyl-1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-11(17)16-15-8-12(2)5-13(3,9-15)7-14(4,6-12)10-15/h5-10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGMCOJTDEROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)
![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)



![2-[1-(aminomethyl)cyclopropyl]acetic Acid](/img/structure/B3105089.png)




